

# An In-depth Technical Guide to the Physicochemical Properties of Quinolactacin C

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Quinolactacin C** is a novel quinolone alkaloid first isolated from the fermentation broth of Penicillium sp. EPF-6.[1] As a member of the quinolactacin family, it shares a unique quinolone skeleton fused with a y-lactam ring. This structural motif has garnered significant interest within the scientific community due to the compound's potential as a tumor necrosis factor-alpha (TNF-α) inhibitor, suggesting its therapeutic promise in inflammatory diseases. This technical guide provides a comprehensive overview of the physicochemical properties of **Quinolactacin C**, detailed experimental methodologies for its characterization, and a visualization of its implicated biological signaling pathway.

### **Physicochemical Properties**

The fundamental physicochemical characteristics of **Quinolactacin C** are summarized in the table below, providing a quantitative foundation for its handling, formulation, and analysis.



Property	Value
Molecular Formula	C16H18N2O3[1]
Molecular Weight	286.33 g/mol
Appearance	White powder[1]
Melting Point	180-185 °C (with decomposition)[1]
Solubility	Soluble in methanol and acetone; slightly soluble in ethyl acetate and chloroform; insoluble in ether, n-hexane, and water.[1]
Spectral Data	See detailed spectral data tables below.

## **Spectral Data**

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the structural elucidation of **Quinolactacin C**. The following table summarizes the key 1H and 13C NMR chemical shifts, assigned based on spectroscopic analysis.



Position	13C Chemical Shift (ppm)	1H Chemical Shift (ppm, multiplicity, J in Hz)
1'	12.2	
2'	25.9	_
3'	68.1	_
N-CH <sub>3</sub>	31.5	_
C-1	169.8	_
C-3	92.1	_
C-3a	62.4	_
C-4a	140.1	_
C-5	122.5	_
C-6	129.7	_
C-7	123.6	_
C-8	131.8	_
C-8a	116.1	_
C-9	176.9	_
C-9a	149.2	_

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented is a compilation from available literature.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of **Quinolactacin C**.



lon	m/z
[M+H] <sup>+</sup>	287
High-Resolution FAB-MS	
Found	287.1396
Calculated for C <sub>16</sub> H <sub>19</sub> N <sub>2</sub> O <sub>3</sub>	287.1396

Infrared spectroscopy provides insights into the functional groups present in **Quinolactacin C**.

Wavenumber (cm <sup>-1</sup> )	Assignment
3450	O-H Stretch (hydroxyl group)
1710	C=O Stretch (γ-lactam)
1650	C=O Stretch (quinolone)
1600	C=C Stretch (aromatic)

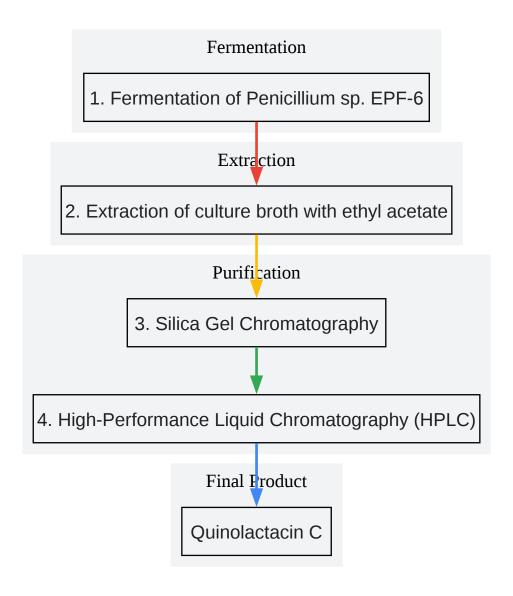
# **Experimental Protocols**

The following section outlines the general methodologies employed in the isolation and characterization of **Quinolactacin C**.

#### Isolation of Quinolactacin C from Penicillium sp. EPF-6

The isolation of **Quinolactacin C** is typically achieved through a multi-step process involving fermentation, extraction, and chromatographic purification.





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**Caption:** General workflow for the isolation of **Quinolactacin C**.

- Fermentation:Penicillium sp. EPF-6 is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites, including **Quinolactacin C**.
- Extraction: The fermentation broth is harvested, and the supernatant is subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds.
- Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel, using a gradient of solvents to achieve initial separation of the components.



 High-Performance Liquid Chromatography (HPLC): Fractions containing Quinolactacin C are further purified using reversed-phase HPLC to yield the pure compound.

#### **Spectroscopic Analysis**

The structural elucidation of **Quinolactacin C** relies on a combination of spectroscopic techniques.

- NMR Spectroscopy:1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as DMSO-d<sub>6</sub>.
- Mass Spectrometry: High-resolution FAB-MS is performed to determine the exact mass and molecular formula of the compound.
- Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with the sample prepared as a KBr pellet.

## **Biological Activity and Signaling Pathway**

Quinolactacins have been identified as inhibitors of TNF- $\alpha$  production.[2] TNF- $\alpha$  is a proinflammatory cytokine that plays a central role in the inflammatory cascade. Its overproduction is implicated in a variety of inflammatory diseases. The binding of TNF- $\alpha$  to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of transcription factors like NF- $\kappa$ B, which in turn upregulates the expression of various inflammatory genes. The inhibitory action of **Quinolactacin C** is believed to interfere with this pathway, thereby reducing the inflammatory response.



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**Caption:** Simplified TNF- $\alpha$  signaling pathway and the inhibitory role of **Quinolactacin C**.

#### Conclusion

**Quinolactacin C** represents a promising natural product with significant potential for the development of novel anti-inflammatory therapeutics. This guide has provided a detailed overview of its physicochemical properties, the experimental methodologies for its study, and its proposed mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

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